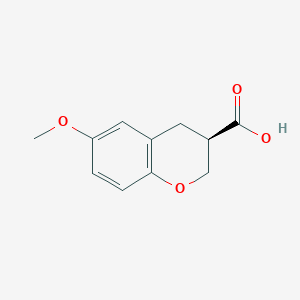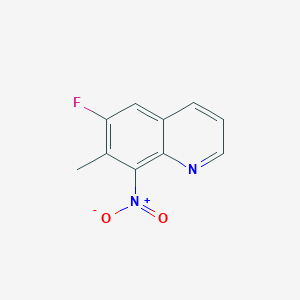![molecular formula C15H14O B11893701 Indeno[2,1-b]pyran, 2-propyl- CAS No. 62096-31-5](/img/structure/B11893701.png)
Indeno[2,1-b]pyran, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylindeno[2,1-b]pyran is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylindeno[2,1-b]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of indene derivatives with pyran precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-propylindeno[2,1-b]pyran may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available starting materials and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Propylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
2-Propylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Indeno[1,2-b]pyran: Another fused ring system with similar structural features but different substitution patterns.
Spiropyrans: Compounds with a spirocyclic structure that can undergo reversible photochromic changes.
Uniqueness: 2-Propylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or photophysical properties.
Properties
CAS No. |
62096-31-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
YUHKEGJAYQVPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)






![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
